
Ethyl 2-cyano-2-quinolin-2-ylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cyano-2-quinolin-2-ylacetate is a chemical compound with the molecular formula C13H10N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-quinolin-2-ylacetate can be synthesized through the reaction of ethyl cyanoacetate with quinoline derivatives. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde derivative of quinoline in the presence of a base such as piperidine or pyridine . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zinc trifluoromethanesulfonate can be used to enhance the reaction rate and yield . The use of solvent-free conditions and microwave irradiation has also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Ethyl 2-cyano-2-quinolin-2-ylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming ethyl 2-amino-2-quinolin-2-ylacetate.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, ethyl 2-amino-2-quinolin-2-ylacetate, and various substituted quinoline derivatives .
科学研究应用
Ethyl 2-cyano-2-quinolin-2-ylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
作用机制
The mechanism of action of ethyl 2-cyano-2-quinolin-2-ylacetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
Quinoline: A basic structure from which ethyl 2-cyano-2-quinolin-2-ylacetate is derived.
Ethyl cyanoacetate: A precursor in the synthesis of this compound.
Quinoxaline derivatives: Compounds with similar heterocyclic structures and potential biological activities
Uniqueness
This compound is unique due to its combination of the quinoline and cyanoacetate moieties, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
22190-15-4 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
ethyl 2-cyano-2-quinolin-2-ylacetate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)11(9-15)13-8-7-10-5-3-4-6-12(10)16-13/h3-8,11H,2H2,1H3 |
InChI 键 |
ZRSWXKLCOLZXRC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




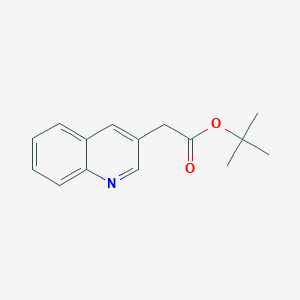
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)
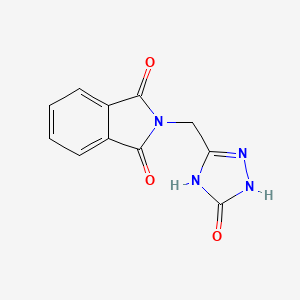
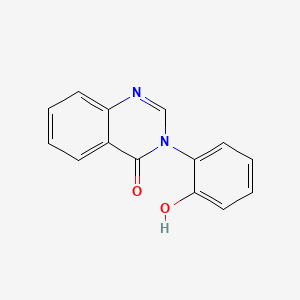

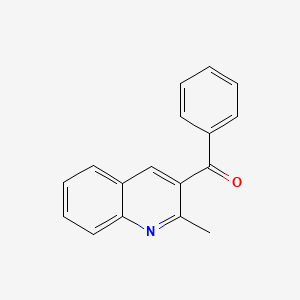
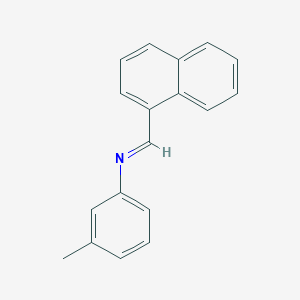
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
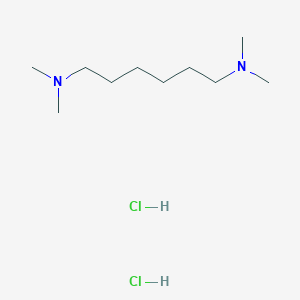

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
